molecular formula C17H14FN3OS B11684164 N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B11684164
M. Wt: 327.4 g/mol
InChI Key: NQYOPSGAMDTLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Coupling with Methylbenzamide: The final step involves the coupling of the thiadiazole derivative with 2-methylbenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-{5-[(2-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Fluorobenzyl halides, nucleophiles like amines or thiols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{5-[(2-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate (TAK438): A compound with similar structural features and biological activities.

    N-(2-Fluorophenyl)-5-methyl-2-furamide: Another fluorophenyl derivative with distinct chemical properties.

Uniqueness

N-{5-[(2-FLUOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2-METHYLBENZAMIDE is unique due to its specific combination of a fluorophenyl group, a thiadiazole ring, and a methylbenzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C17H14FN3OS/c1-11-6-2-4-8-13(11)16(22)19-17-21-20-15(23-17)10-12-7-3-5-9-14(12)18/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

NQYOPSGAMDTLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.